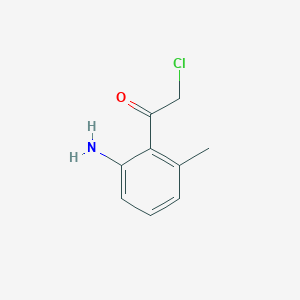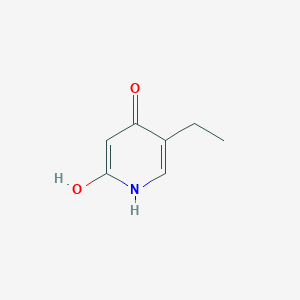
18-Homoestriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Homoestriol is a synthetic derivative of oestriol, a naturally occurring estrogen It is a steroid hormone with a structure similar to that of oestriol, but with a modification at the 18th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Homoestriol typically involves the modification of oestriol or other related estrogenic compounds. One common method involves the hydroxylation of oestriol at the 18th position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
18-Homoestriol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.
Applications De Recherche Scientifique
18-Homoestriol has several scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and other estrogenic compounds.
Mécanisme D'action
The mechanism of action of 18-Homoestriol involves its interaction with estrogen receptors in the body. It binds to these receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions. The specific pathways and molecular targets involved depend on the tissue and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oestriol: A naturally occurring estrogen with similar structure and function.
Estradiol: Another major estrogen with higher potency.
Estrone: A weaker estrogen compared to estradiol and oestriol.
Uniqueness
18-Homoestriol is unique due to its specific modification at the 18th position, which may confer distinct biological properties and potential therapeutic benefits compared to other estrogens.
Propriétés
Numéro CAS |
19882-03-2 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
Clé InChI |
KMVJBESLNMZCAQ-QKDSSNGWSA-N |
SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Synonymes |
18-homoestriol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)












